3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
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Overview
Description
3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a condensation reaction with hydrazine.
Substitution with Dimethylphenyl Group: The 3,4-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction.
Oxadiazole Formation: The 1,2,4-oxadiazole ring is synthesized separately, often starting from a nitrile and hydrazine, followed by cyclization.
Thioether Linkage: The final step involves the formation of the thioether linkage, connecting the oxadiazole and pyridazine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties.
Medicine
Medicinally, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The combination of aromatic rings and heterocycles often contributes to significant biological activity.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can mimic peptide bonds, allowing it to interfere with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-triazol-5-yl}methyl)sulfanyl]pyridazine
- 3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-thiadiazol-5-yl}methyl)sulfanyl]pyridazine
Uniqueness
The unique combination of the oxadiazole ring and the pyridazine core in 3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine provides distinct electronic and steric properties, making it a versatile scaffold for drug design and materials science.
This compound’s structural diversity and functional group compatibility make it a valuable subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-14-4-5-17(12-15(14)2)19-10-11-21(25-24-19)29-13-20-23-22(26-27-20)16-6-8-18(28-3)9-7-16/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTMVVLYGLQHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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